molecular formula C5H5BrClFN2 B3217952 5-Bromo-4-fluoropyridin-2-amine hydrochloride CAS No. 1185767-18-3

5-Bromo-4-fluoropyridin-2-amine hydrochloride

Cat. No. B3217952
M. Wt: 227.46 g/mol
InChI Key: SUEVKKLOXABGRX-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropyridin-2-amine hydrochloride is a chemical compound with the molecular formula C5H4BrFN2. It is a solid substance that should be stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-fluoropyridin-2-amine hydrochloride is 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9). This code provides a specific description of the molecule’s structure .


Physical And Chemical Properties Analysis

5-Bromo-4-fluoropyridin-2-amine hydrochloride is a solid substance. It has a molecular weight of 191 . The compound should be stored in a dark place under an inert atmosphere .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with it are H302, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-4-fluoropyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEVKKLOXABGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856446
Record name 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoropyridin-2-amine hydrochloride

CAS RN

1185767-18-3
Record name 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To mono HCl salt of 4-fluoro-pyridin-2-ylamine (xviii) (3 g, 20.2 mmol) in acetonitrile at 0° C. was added in 3 portions N-bromosuccinimide (3.59 g, 20.2 mmol) over 1.5 h. The RM was stirred 1 h at 0° C. and the precipitate was filtered and dried under vacuo to give the title compound as mono HCl salt (tR 1.61 min (conditions 8), MH+=191, 193).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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